molecular formula C15H20N4O4S B11008340 N-[2-(dimethylsulfamoyl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide

N-[2-(dimethylsulfamoyl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide

Cat. No.: B11008340
M. Wt: 352.4 g/mol
InChI Key: LJKWHVIQPNVEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(DIMETHYLSULFAMOYL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE is a complex organic compound with the molecular formula C15H20N4O4S and a molecular weight of 352.41 . This compound is characterized by its unique structure, which includes a quinazolinone moiety and a dimethylsulfamoyl group. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIMETHYLSULFAMOYL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-aminobenzamide with ethyl acrylate to form an intermediate, which is then reacted with dimethylsulfamoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLSULFAMOYL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

N-[2-(DIMETHYLSULFAMOYL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(DIMETHYLSULFAMOYL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

N-[2-(DIMETHYLSULFAMOYL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE is unique due to the presence of both the dimethylsulfamoyl group and the quinazolinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H20N4O4S

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide

InChI

InChI=1S/C15H20N4O4S/c1-19(2)24(22,23)10-9-16-14(20)8-7-13-17-12-6-4-3-5-11(12)15(21)18-13/h3-6H,7-10H2,1-2H3,(H,16,20)(H,17,18,21)

InChI Key

LJKWHVIQPNVEPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCNC(=O)CCC1=NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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